Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-(2-Hydroxyethoxy)-3-nitropyridine (CAS 859776-95-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
4-(2-Hydroxyethoxy)-3-nitropyridine is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex heterocyclic molecules. Its strategic combination of a nitro group, a pyridine core, and a flexible hydroxyethoxy side chain makes it a highly valuable synthon for constructing targeted therapeutics. The nitro group serves as a versatile precursor to an amino group, which is a common site for further elaboration, while the hydroxyethoxy chain can enhance solubility and provide a key interaction point with biological targets. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and application, with a particular focus on its role in the development of next-generation kinase inhibitors.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of synthetic chemistry. While extensive experimental data for this specific compound is not broadly published, the following properties are compiled from supplier data and predictive models based on its structure.
Physicochemical Properties
The key physical and chemical properties of 4-(2-Hydroxyethoxy)-3-nitropyridine are summarized below.
| Property | Value | Source/Method |
| CAS Number | 859776-95-7 | - |
| Molecular Formula | C₇H₈N₂O₄ | Calculated |
| Molecular Weight | 184.15 g/mol | Calculated |
| Appearance | Expected to be a yellow to light brown solid | Analogous Compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Analogous Compounds |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis. The following are predicted key signatures for structural elucidation.[1][2]
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¹H NMR (400 MHz, DMSO-d₆) :
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δ ~8.8-9.0 ppm (s, 1H) : Proton at C2, deshielded by the adjacent nitro group and ring nitrogen.
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δ ~8.4-8.6 ppm (d, 1H) : Proton at C6, coupled to the proton at C5.
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δ ~7.2-7.4 ppm (d, 1H) : Proton at C5, coupled to the proton at C6.
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δ ~4.2-4.4 ppm (t, 2H) : Methylene group adjacent to the pyridine oxygen (-O-CH₂-).
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δ ~3.7-3.9 ppm (t, 2H) : Methylene group adjacent to the hydroxyl group (-CH₂-OH).
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δ ~4.9-5.1 ppm (t, 1H) : Hydroxyl proton (-OH), may be broad and exchangeable.
-
-
¹³C NMR (100 MHz, DMSO-d₆) :
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δ ~160-165 ppm : C4 (bearing the ether linkage).
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δ ~150-155 ppm : C2 or C6.
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δ ~140-145 ppm : C3 (bearing the nitro group).
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δ ~110-115 ppm : C5.
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δ ~70-75 ppm : C of -O-CH₂-.
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δ ~58-62 ppm : C of -CH₂-OH.
-
-
Mass Spectrometry (ESI-MS) :
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Expected [M+H]⁺ ion at m/z 185.05.
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Expected [M+Na]⁺ ion at m/z 207.03.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹) :
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~3400-3200 cm⁻¹ : O-H stretch (broad), characteristic of the alcohol.
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~3100-3000 cm⁻¹ : C-H stretch (aromatic).
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~1580 & ~1350 cm⁻¹ : Asymmetric and symmetric N-O stretches of the nitro group.
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~1250-1200 cm⁻¹ : C-O-C stretch (aryl ether).
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~1050 cm⁻¹ : C-O stretch (primary alcohol).
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Synthesis and Chemical Reactivity
The primary route to 4-(2-Hydroxyethoxy)-3-nitropyridine is via a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of heterocyclic chemistry.
Recommended Synthetic Protocol: Williamson Ether Synthesis
The most logical and field-proven approach involves the reaction of a suitable 4-substituted-3-nitropyridine with ethylene glycol. The starting material of choice is typically 4-chloro-3-nitropyridine, as the chloride is an excellent leaving group activated by the electron-withdrawing nitro group.
Reaction Causality: The electron-withdrawing effect of the nitro group at the 3-position and the ring nitrogen makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. Ethylene glycol, in the presence of a base, forms an alkoxide that readily displaces the chloride at C4.
Caption: Synthetic pathway via Williamson Ether Synthesis.
Step-by-Step Experimental Protocol:
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous ethylene glycol (10 eq.) and a suitable anhydrous solvent such as DMF or THF.
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Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the sodium alkoxide.
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Substrate Addition: Dissolve 4-chloro-3-nitropyridine (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
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Work-up: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 4-(2-Hydroxyethoxy)-3-nitropyridine as a solid.
Key Chemical Reactivity
The molecule's functionality allows for several key transformations:
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions like catalytic hydrogenation (H₂/Pd-C), or chemical reduction with reagents like iron powder in acetic acid or sodium dithionite. This transformation is fundamental to using the compound as an intermediate, as the resulting 3-amino group is a key handle for building more complex structures.
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Modification of the Hydroxyl Group: The primary alcohol can undergo esterification, etherification, or oxidation, allowing for the introduction of diverse functionalities to modulate properties like lipophilicity and target engagement.
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Reactions of the Pyridine Ring: While the ring is electron-deficient, further electrophilic substitution is difficult. However, the N-oxide can be formed, which can alter the reactivity profile of the ring system.
Applications in Drug Discovery
4-(2-Hydroxyethoxy)-3-nitropyridine is not typically a final drug product but rather a critical intermediate in multi-step syntheses. Its most prominent application is in the field of oncology, particularly in the development of kinase inhibitors.
Case Study: Intermediate in RAF Inhibitor Synthesis
Research into novel treatments for RAS mutant cancers has led to the development of potent and selective RAF inhibitors. In the discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a compound that has entered clinical trials, a structurally similar core is utilized.[3] The 2-hydroxyethoxy side chain was found to be crucial for interacting with the DFG loop of the kinase, significantly improving cellular potency.[3]
The synthetic utility of 4-(2-Hydroxyethoxy)-3-nitropyridine lies in its ability to be converted into a 3-amino-4-(2-hydroxyethoxy)pyridine scaffold. This scaffold can then be coupled with other fragments, often through palladium-catalyzed cross-coupling reactions, to build the final drug candidate.
Caption: Role as an intermediate in a drug discovery workflow.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 859776-95-7 is not widely available, data from structurally similar nitropyridine derivatives provides a strong basis for safe handling protocols.[4][5][6] The primary hazards are associated with irritation.
Hazard Identification
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Skin Irritation : Causes skin irritation. May be harmful if absorbed through the skin.[4][7]
-
Respiratory Irritation : May cause respiratory tract irritation. May be harmful if inhaled.[4][7]
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Ingestion : May be harmful if swallowed.[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers should be readily accessible.[4]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[6]
-
Skin Protection : Wear nitrile or neoprene protective gloves and a laboratory coat.[4]
-
Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.
-
General Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[4][5][6]
-
Skin : Remove contaminated clothing and wash skin immediately with soap and plenty of water. Seek medical attention if irritation persists.[4][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]
-
Keep away from strong oxidizing agents and strong acids.[6]
Conclusion
4-(2-Hydroxyethoxy)-3-nitropyridine is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined reactivity and strategic placement of functional groups provide a reliable and versatile platform for the synthesis of sophisticated molecular architectures. As research into targeted therapies continues to expand, the importance of such well-designed intermediates will only grow, solidifying their place as essential components in the drug discovery pipeline.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine. Retrieved from [Link]
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Ramurthy, S., Taft, B. R., Aversa, R. J., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. Available at: [Link]
-
University of California, Irvine. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
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- 3. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
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